
1-Methyl-D-tryptophan
Overview
Description
Indoximod is a small-molecule inhibitor of the indoleamine 2,3-dioxygenase pathway. This pathway is involved in the metabolism of tryptophan, an essential amino acid, and plays a significant role in immune regulation. Indoximod has garnered attention for its potential in cancer therapy, particularly in combination with other treatments such as chemotherapy and radiotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indoximod involves several steps, starting from commercially available starting materials. The key steps typically include the formation of an indole ring structure, followed by functionalization to introduce the desired substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of indoximod follows similar synthetic routes but is scaled up to meet commercial demands. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Mechanism of Action and Biochemical Interactions
1-MT was initially recognized in 1991 as a potential competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a rate-limiting enzyme of the kynurenine pathway (KP), playing a critical role in modulating immune responses, particularly in counter-regulating inflammation .
-
Inhibition of IDO1 1-MT binds to the ferrous IDO complex but cannot be catalytically converted to kynurenine because of the additional methyl group .
-
Stereoisomers Two stereoisomers of 1-MT, 1-methyl-D-tryptophan (D-1-MT, also known as Indoximod) and 1-methyl-L-tryptophan (L-1-MT), are potential IDO inhibitors . Indoximod is under investigation in several clinical trials .
Effects on Tryptophan Metabolism
1-MT influences the tryptophan (TRP) metabolic pathway, leading to changes in the levels of TRP metabolites .
-
Increase in KYNA Levels 1-MT treatment leads to an increase in kynurenic acid (KYNA) levels . KYNA is a metabolite of TRP known for its immunomodulatory properties . This increase was observed in Balb/C mice, IDO−/− mice, and human blood .
-
Reduction in KYN/TRP Ratio 1-MT treatment reduces the intermediate metabolite kynurenine (KYN), as well as the KYN/TRP ratio .
-
Independent of IDO1 Activity The increase in KYNA levels was also detected in IDO1−/− mice, suggesting that KYNA production is not dependent on a functional IDO enzyme .
Effect of 1-MT on TRP Metabolism
Metabolite | Effect of 1-MT |
---|---|
Tryptophan | Increase in plasma levels |
Kynurenine | Reduction in levels and KYN/TRP ratio |
Kynurenic Acid | Increase in plasma and cell culture supernatants |
Quinolinic Acid | No significant effect |
5-HT | No significant effect |
Immunomodulatory Effects
-
Enhancement of Lymphocyte Activity 1-MT enhances the performance of tumor lysate (TL) vaccines by promoting lymphocyte responses against tumors . It also modulates lymphocytes’ NF-κβ2, STAT3, and STAT4 pathways .
-
Reduction of Regulatory Pathways 1-MT inhibits tumor regulatory pathways, which enhances tumor proliferation and tolerance . It significantly reduces CCL5 (RANTES) and TGF-β and inhibits the IDO enzyme .
-
Inflammatory Cytokine Modulation 1-MT significantly enhances inflammatory cytokines such as CCL2 (MCP-1), CCL7 (MCP-3), and CCL20 (MIP3A) .
Effects on Tumor Microenvironment
1-MT impacts the tumor microenvironment by reducing the viability of CD133+ cancer stem cells (CSCs) and increasing tumor cell necrosis and apoptosis .
-
Reduction of Regulatory Molecules 1-MT reduces the expression of TGF-β, IDO, RANTES, and PDL-1 .
-
Inhibition of Tumorigenesis In vivo, 1-MT inhibits tumorigenesis progression dynamics, leading to a significant reduction in tumor growth .
-
Enhancement of Tumor Necrosis 1-MT elicits inflammations and tumor necrosis inside tumor tissue . Pathological reports indicate that 1-MT can destroy tumor stromal fibers, which indicates an impact on tumor fibrosis .
Clinical and Preclinical Studies
Scientific Research Applications
1-Methyl-D-tryptophan (1-MT) is a compound extensively used in preclinical trials to deplete indoleamine 2,3-dioxygenase (IDO) activity and the kynurenine pathway . It is currently being evaluated in clinical trials for patients with relapsed or refractory solid tumors, aiming to inhibit IDO-mediated tumor immune escape . Research indicates that 1-MT can modulate the immune system and affect tumor growth .
Scientific Research Applications
Immunomodulation
- 1-MT has demonstrated immunomodulatory effects by increasing plasma levels of kynurenic acid (KYNA), a tryptophan metabolite. This effect appears to be independent of IDO activity .
- 1-MT can enhance lymphocyte TLR2, TLR7, TLR8, and TLR9 pathways and motivate lymphocytes’ NF-κβ2, STAT3, and STAT4 pathways .
- It has been shown to decrease Treg cells in the periphery and within tumors .
Tumor Growth Inhibition
- In vivo studies have shown that 1-MT significantly inhibits tumorgenesis progression. Tumor growth was notably reduced in groups treated with 1-MT, 1-MT+TL (tumor lysate), and 1-MT+DCs-TL (dendritic cells-tumor lysate) compared to the control group .
- 1-MT can reduce the viability of CD133+ cancer stem cells within the tumor microenvironment and increase tumor cell necrosis and apoptosis .
- Expression of TGF-β, IDO, RANTES, and PDL-1 was significantly reduced with 1-MT treatment .
Enhancement of Anti-tumor Responses
- 1-MT effectively enhances the performance of tumor lysate vaccines to elicit lymphocyte responses against tumors .
- Pathologist reports indicate that 1-MT can cause destruction of tumor stromal fibers, suggesting an impact on tumor fibrosis .
- 1-MT supports immunotherapeutic vaccine susceptibility and tumor-specific targeting by reducing tumorgenesis signaling pathways .
Pharmacokinetic Imaging
- Radioactive labeled isomers of 1-MT, such as 11C-l-1MTrp and 11C-d-1MTrp, have been developed as PET probes for real-time pharmacokinetic imaging. These probes help in distinguishing the antitumor potential of 1-MT isomers .
- These probes can be used for imaging IDO variation, monitoring the pharmacokinetic response to 1-MTrp, and identifying the relationship between the two isomers and antitumor effects .
Impact on Tryptophan Metabolism
- 1-MT treatment can lead to an increase in tryptophan and its metabolite, KYNA, both in vivo and ex vivo. Simultaneously, it reduces the intermediate metabolite kynurenine (KYN) and the KYN/TRP ratio .
- Studies indicate that 1-MT's influence on tryptophan metabolites is similar in vivo .
Data Table
Case Studies
While the search results do not explicitly detail comprehensive case studies, they do allude to the effects of 1-MT in various experimental settings:
- Animal Models: Studies involving mice have shown that 1-MT can inhibit tumor growth and improve survival rates . In these models, 1-MT was often combined with tumor lysate vaccines to enhance the anti-tumor response .
- Cellular Studies: Ex vivo experiments using murine splenocytes and human blood samples demonstrated that 1-MT increases KYNA production, indicating a shift in tryptophan metabolism .
- Clinical Trials: 1-MT is currently being used in clinical trials for patients with relapsed or refractory solid tumors to inhibit IDO-mediated tumor immune escape .
Mechanism of Action
Indoximod exerts its effects by inhibiting the indoleamine 2,3-dioxygenase pathway, which is responsible for the catabolism of tryptophan into kynurenine. By blocking this pathway, indoximod prevents the depletion of tryptophan and the accumulation of kynurenine, thereby reversing immune suppression. This leads to the activation of immune cells, such as CD8+ T cells and natural killer cells, which can target and destroy tumor cells .
Comparison with Similar Compounds
Similar Compounds
Epacadostat: Another indoleamine 2,3-dioxygenase inhibitor with a similar mechanism of action.
Navoximod: A compound that also targets the indoleamine 2,3-dioxygenase pathway but with distinct pharmacokinetic properties.
Uniqueness of Indoximod
Indoximod is unique in its ability to act as a tryptophan mimetic, which allows it to modulate the immune response more effectively compared to other inhibitors. Its distinct mechanism of action and favorable safety profile make it a promising candidate for combination therapies in cancer treatment .
Biological Activity
1-Methyl-D-tryptophan (1-MT) is a compound that has garnered significant attention in the field of immunology and oncology due to its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that mediates immune suppression. This article explores the biological activity of 1-MT, particularly its implications in cancer treatment and immunomodulation, supported by various research findings, case studies, and data tables.
1-MT acts primarily by inhibiting IDO activity, which is crucial in the kynurenine pathway of tryptophan metabolism. By blocking IDO, 1-MT helps restore T cell function and enhances anti-tumor immunity. This mechanism is particularly relevant in tumor microenvironments where IDO contributes to immune evasion by depleting tryptophan and producing immunosuppressive metabolites.
Tumor Growth Inhibition
A study demonstrated that treatment with 1-MT significantly reduced the viability of cancer stem cells (CSCs) marked by CD133+ in a tumor microenvironment. The combination of 1-MT with tumor autologous antigen vaccination without chemotherapy resulted in decreased tumor growth and increased apoptosis within tumors. Specifically, tumor growth was reduced from in control groups to in the 1-MT treated group .
Treatment Group | Tumor Volume (mm³) | Survival Rate (%) |
---|---|---|
Control (PBS) | 2.5 | 54 |
1-MT | 1.68 | 78 (30.77%) |
1-MT + Tumor Antigens | 2.14 | 88 (38.64%) |
Immunomodulatory Effects
The immunomodulatory effects of 1-MT were assessed through its impact on various signaling pathways. The compound was shown to enhance the activation of TLR pathways and reduce the expression of several regulatory molecules such as TGF-β and PDL-1, which are associated with tumor progression . Furthermore, it was found that treatment with 1-MT led to an increase in pro-inflammatory cytokines while decreasing regulatory cytokines, indicating a shift towards a more active immune response against tumors .
Case Studies
In a phase I clinical trial involving patients with advanced cancer, 1-MT was well tolerated and demonstrated biologic activity characterized by prolonged disease stabilization . The study highlighted that patients receiving 1-MT showed improvements in immune response markers and reduced levels of IDO activity.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 1-MT indicates good oral bioavailability and low toxicity. Studies have shown that after oral administration, less than 15% of the compound binds to plasma proteins, allowing for effective tissue distribution without significant degradation over time .
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which 1-methyl-D-tryptophan (1-MT) inhibits indoleamine 2,3-dioxygenase (IDO), and how can researchers validate its selectivity in experimental models?
- 1-MT acts as a competitive inhibitor of IDO, blocking tryptophan catabolism into kynurenine metabolites, which are critical for immunosuppression in the tumor microenvironment . To validate selectivity, researchers should:
- Use in vitro enzymatic assays comparing IDO activity with and without 1-MT .
- Measure downstream metabolites (e.g., kynurenine) via HPLC or mass spectrometry .
- Include controls for off-target effects (e.g., testing against tryptophan 2,3-dioxygenase (TDO)) using TDO-expressing cell lines .
Q. How can researchers design in vitro experiments to evaluate the immunomodulatory effects of 1-MT on dendritic cells (DCs) or mesenchymal stem cells (MSCs)?
- Key considerations include:
- Stimulating DCs with TLR ligands (e.g., LPS for TLR4, poly(I:C) for TLR3) and assessing cytokine profiles (IL-12, IFN-γ, IL-10) via ELISA .
- Co-culturing 1-MT-treated DCs/MSCs with T cells to measure T-cell proliferation (CFSE dilution) and polarization (Th1/Th2/Th17 markers) .
- Monitoring MAPK pathway activation (e.g., p38, ERK phosphorylation) to identify IDO-independent effects .
Q. What experimental models are suitable for studying 1-MT’s role in reversing tumor-associated immune tolerance?
- Preclinical models include:
- Syngeneic mouse tumor models (e.g., CT26 colon carcinoma) treated with 1-MT ± checkpoint inhibitors .
- Ex vivo human tumor-infiltrating lymphocyte (TIL) assays to assess T-cell reactivation post-1-MT treatment .
- IDO-overexpressing tumor cell lines (e.g., B16 melanoma) to quantify kynurenine suppression and T-cell apoptosis .
Advanced Research Questions
Q. How can conflicting data on 1-MT’s IDO-independent effects (e.g., TLR signaling modulation) be reconciled in mechanistic studies?
- Contradictory findings arise from differences in:
- Cell type : TLR2/6 ligand-stimulated DCs show enhanced Th1 polarization, while LPS-stimulated DCs promote Th2/Th17 responses via c-Fos activation .
- Dosage : High 1-MT concentrations may activate stress-response pathways (e.g., p38 MAPK) independent of IDO .
- Methodology : Use isoform-specific IDO1/IDO2 knockout models and pharmacological inhibitors (e.g., ERK/p38 inhibitors) to isolate IDO-dependent effects .
Q. What methodologies are recommended for analyzing 1-MT pharmacokinetics (PK) and target engagement in clinical trials?
- Advanced approaches include:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify 1-MT and tryptophan/kynurenine ratios in plasma .
- PET imaging with radiolabeled tryptophan analogs (e.g., [C-11]AMT) to visualize IDO activity in tumors .
- Dose-escalation designs (3+3 phase I trials) with biomarkers (e.g., Treg depletion, CRP levels) to correlate PK with pharmacodynamics .
Q. How does 1-MT interact with alternative tryptophan catabolism pathways (e.g., TDO) in IDO-negative cancers?
- In IDO-negative tumors (e.g., gliomas), TDO-mediated tryptophan catabolism can be assessed via:
- Gene expression profiling (qPCR, RNA-seq) for TDO2 mRNA .
- Co-administration studies with TDO inhibitors (e.g., LM10) to evaluate synergistic immune activation .
- Metabolomic profiling to identify compensatory kynurenine accumulation .
Q. What are the implications of 1-MT’s modulation of the kynurenine pathway in neurological disorders?
- Preclinical evidence suggests:
- 1-MT normalizes IDO-driven kynurenine elevation in stress models, improving neurobehavioral outcomes (e.g., reduced anxiety in rodents) .
- Microdialysis in brain regions (e.g., hippocampus) can measure real-time changes in tryptophan metabolites .
- Behavioral assays (e.g., forced swim test) paired with CSF metabolite analysis are critical for translational studies .
Q. Methodological Guidance
Q. How should researchers address variability in 1-MT’s efficacy across cancer types in preclinical models?
- Standardize protocols by:
- Using patient-derived xenografts (PDXs) with matched IDO/TDO expression data .
- Incorporating immune-competent models to preserve tumor-immune interactions .
- Reporting negative results to clarify context-dependent mechanisms .
Q. What are best practices for integrating 1-MT into combination therapies (e.g., vaccines, chemotherapy)?
- Optimal strategies include:
Properties
IUPAC Name |
(2R)-2-amino-3-(1-methylindol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADWXFSZEAPBJS-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40911500 | |
Record name | 1-Methyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40911500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110117-83-4 | |
Record name | Indoximod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110117834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoximod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12827 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Methyl-D-tryptophan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721782 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40911500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDOXIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX5CYN1KMZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.